

# Introduction: The Strategic Importance of Fluorinated Piperidines

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *(3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester*

CAS No.: 1228631-81-9

Cat. No.: B1532238

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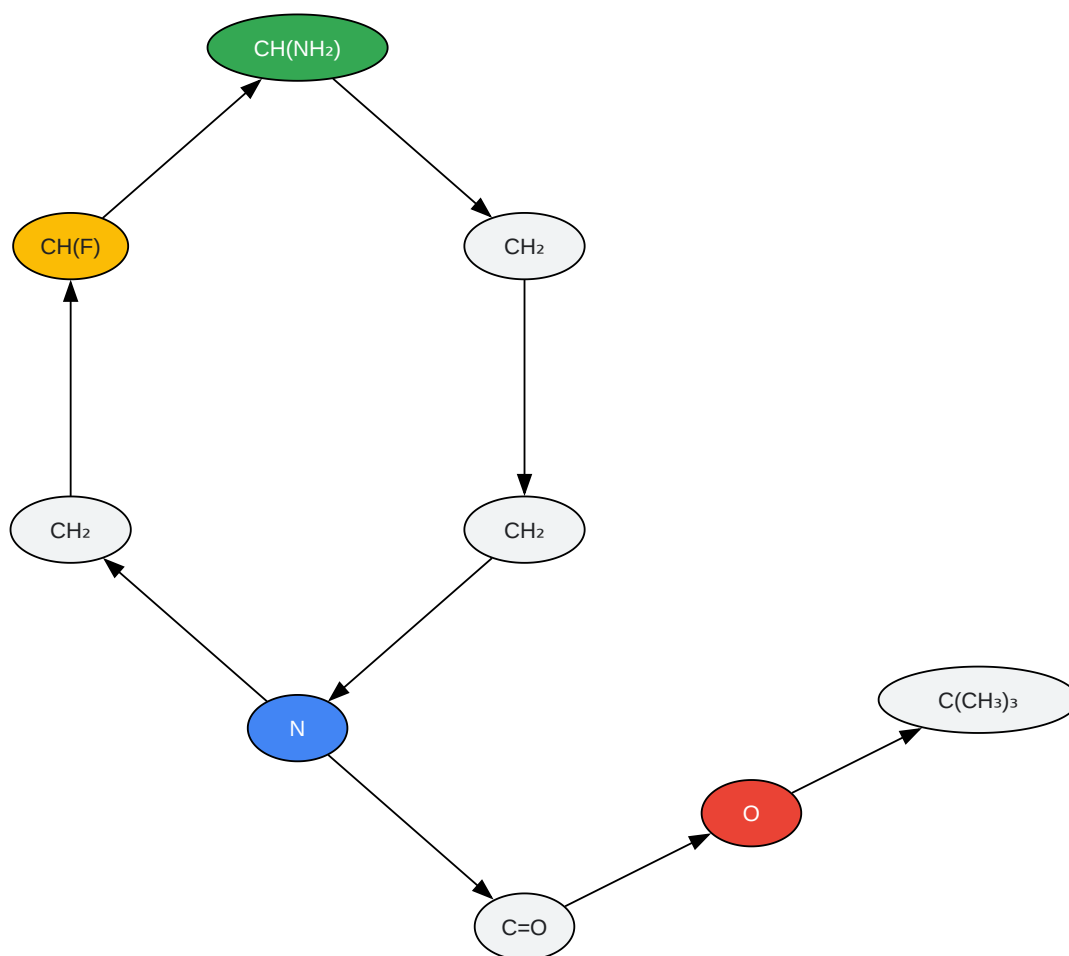
The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds found in pharmaceuticals and agrochemicals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. The strategic incorporation of a fluorine atom onto this scaffold, as seen in N-Boc-3-fluoro-4-aminopiperidine, imparts unique properties that can profoundly influence a molecule's pharmacological profile.

Fluorine's high electronegativity can modulate the basicity (pKa) of the nearby amino group, which is critical for optimizing binding affinity and pharmacokinetic properties.[1] This modulation can disrupt undesirable interactions, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1] Consequently, fluorinated building blocks like tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate are highly sought after for creating next-generation therapeutics with improved efficacy and safety profiles.

## Physicochemical Properties and Molecular Weight

The defining characteristics of N-Boc-3-fluoro-4-aminopiperidine are rooted in its molecular structure. The presence of two stereocenters at the C3 and C4 positions means the compound

can exist as different stereoisomers, each with a unique CAS number and potentially distinct biological activity.



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Caption: Molecular Structure of N-Boc-3-fluoro-4-aminopiperidine.

## Molecular Formula and Weight Calculation

The molecular formula for N-Boc-3-fluoro-4-aminopiperidine is  $C_{10}H_{19}FN_2O_2$ .

The molecular weight is calculated by summing the atomic weights of each atom in the formula:

- Carbon (C):  $10 \times 12.011 \text{ u} = 120.11 \text{ u}$
- Hydrogen (H):  $19 \times 1.008 \text{ u} = 19.152 \text{ u}$

- Fluorine (F):  $1 \times 18.998 \text{ u} = 18.998 \text{ u}$
- Nitrogen (N):  $2 \times 14.007 \text{ u} = 28.014 \text{ u}$
- Oxygen (O):  $2 \times 15.999 \text{ u} = 31.998 \text{ u}$

Total Molecular Weight (Average):  $120.11 + 19.152 + 18.998 + 28.014 + 31.998 = 218.272 \text{ u}$

This calculated value is consistent across chemical supplier databases for various stereoisomers.[\[2\]](#)[\[3\]](#)

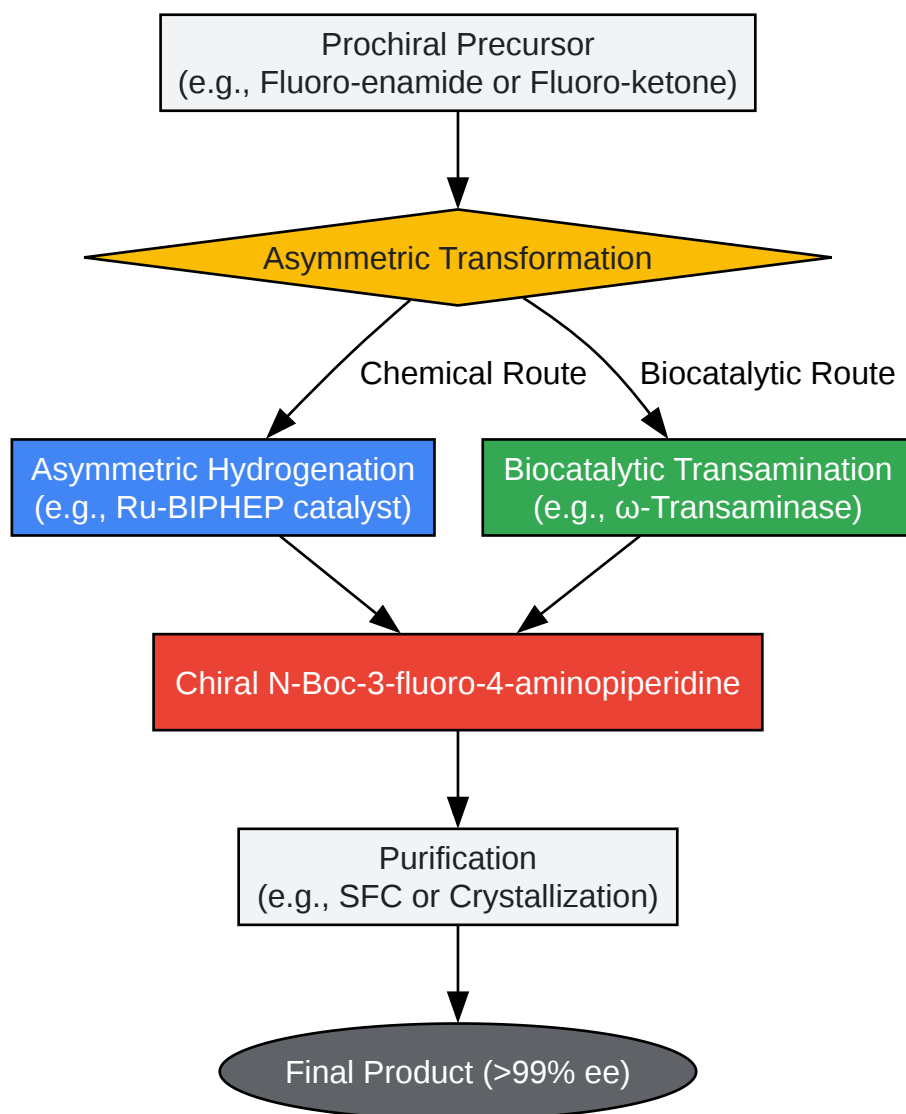
## Core Data Summary

The quantitative data for different stereoisomers of this compound are summarized below. It is critical for researchers to select the correct isomer for their specific synthetic target.

Property	Value	Source(s)
Molecular Formula	$\text{C}_{10}\text{H}_{19}\text{FN}_2\text{O}_2$	<a href="#">[2]</a>
Molecular Weight	218.27 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Off-white to yellow solid	<a href="#">[4]</a>
CAS No. (3S,4S)	1228185-45-2	<a href="#">[2]</a>
CAS No. (3R,4S)	907544-17-6	<a href="#">[3]</a> <a href="#">[4]</a>
CAS No. (3S,4R)	907544-20-1	<a href="#">[5]</a>
Boiling Point (Predicted)	$285.6 \pm 40.0 \text{ }^\circ\text{C}$	<a href="#">[2]</a> <a href="#">[4]</a>
Density (Predicted)	$1.11 \pm 0.1 \text{ g/cm}^3$	<a href="#">[2]</a> <a href="#">[4]</a>
pKa (Predicted)	$8.88 \pm 0.40$	<a href="#">[4]</a> <a href="#">[5]</a>
Storage Temperature	2-8°C, often under inert atmosphere	<a href="#">[3]</a> <a href="#">[5]</a>

## Synthesis Strategies and Methodologies

The preparation of enantiomerically pure fluorinated piperidines presents a significant synthetic challenge.[1] Direct stereoselective fluorination is often difficult. Therefore, more robust strategies typically involve the asymmetric reduction of a prochiral precursor. Two leading approaches are asymmetric hydrogenation and biocatalytic transamination.



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Caption: High-level workflow for the stereoselective synthesis of N-Boc-3-fluoro-4-aminopiperidine.

## Example Protocol: Asymmetric Hydrogenation

This protocol is based on a route developed for a calcitonin gene-related peptide (CGRP) receptor antagonist, which showcases the industrial relevance of this building block.[\[1\]](#)

Objective: To synthesize syn-N-Boc-3-fluoro-4-aminopiperidine via asymmetric hydrogenation of a fluoro-enamide precursor.

Methodology:

- **Precursor Synthesis:** a. Prepare the fluoro-enamide substrate from 3-fluoro-4-aminopyridine. This involves a multi-step sequence: benzylation of the amino group, activation of the pyridine ring by forming a benzyl pyridinium salt, and finally, partial reduction with sodium borohydride ( $\text{NaBH}_4$ ) in methanol to yield the desired tetrahydropyridine intermediate.[\[1\]](#)
- **Catalyst Preparation:** a. In a separate, inert-atmosphere glovebox, prepare the active ruthenium catalyst. A typical preparation involves reacting  $(\text{COD})\text{Ru}(\text{Me-allyl})_2$  with a chiral phosphine ligand, such as BIPHEP, in the presence of  $\text{HBF}_4$ .[\[1\]](#) The acid is crucial to prevent substrate inhibition of the catalytic cycle.
- **Asymmetric Hydrogenation:** a. Charge a high-pressure reactor with the fluoro-enamide substrate and the pre-formed ruthenium catalyst (e.g., 1 mol%). b. Pressurize the reactor with hydrogen gas ( $\text{H}_2$ ) and heat to the optimized reaction temperature. c. Monitor the reaction for completion via HPLC or LC-MS. A key challenge is minimizing the C-F bond cleavage, which leads to a des-fluoro byproduct.[\[1\]](#)
- **Work-up and Purification:** a. Upon completion, depressurize the reactor and remove the solvent under reduced pressure. b. The crude product, containing the desired chiral amine, is then purified. Supercritical fluid chromatography (SFC) is often effective for separating enantiomers and achieving high optical purity (e.g., >99.8% ee).[\[1\]](#)
- **Boc Protection:** a. The final step involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the purified amine with di-tert-butyl dicarbonate  $((\text{Boc})_2\text{O})$  in the presence of a suitable base like triethylamine ( $\text{Et}_3\text{N}$ ) or sodium bicarbonate ( $\text{NaHCO}_3$ ).

## Applications in Drug Discovery

N-Boc-3-fluoro-4-aminopiperidine is a valuable intermediate used to synthesize complex molecules with significant therapeutic potential. Its structural motifs are found in inhibitors targeting a range of diseases.

- **Janus Kinase (JAK) Inhibitors:** The (3R,4S) stereoisomer has been utilized in the development of potent Janus kinase inhibitors. These agents are investigated for the treatment of autoimmune diseases and myeloproliferative disorders. The fluoro-piperidine moiety is key for optimizing potency and reducing hERG inhibitory activity.[4]
- **CGRP Receptor Antagonists:** As detailed in the synthesis section, this scaffold is a crucial component of antagonists for the calcitonin gene-related peptide (CGRP) receptor, a primary target for the treatment of migraines.[1]
- **Other Kinase Inhibitors:** The broader class of aminopiperidines serves as a versatile scaffold for various kinase inhibitors, including those targeting VEGFR-2 and Abl-1, which are relevant in oncology.[6]

## Safety and Handling

As with any laboratory chemical, proper handling of N-Boc-3-fluoro-4-aminopiperidine is essential.

- **General Handling:** Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[8]
- **Hazard Statements:** Depending on the supplier and specific isomer, the compound may be classified with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[7]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended to protect against air sensitivity.[3][7]

## Conclusion

N-Boc-3-fluoro-4-aminopiperidine is more than a simple chemical intermediate; it is a strategically designed building block that leverages the principles of medicinal chemistry to enable the synthesis of advanced therapeutic agents. Its precise molecular weight of 218.27 g/mol is a fundamental property, but its true value lies in the stereochemical complexity and the advantageous physicochemical properties imparted by the fluorine atom. A thorough understanding of its properties, stereoselective synthesis, and applications provides researchers with a powerful tool for the rational design of safer and more effective drugs.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of Fluorinated Piperidines]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1532238/docs#introduction-the-strategic-importance-of-fluorinated-piperidines\]](https://www.benchchem.com/product/b1532238/docs#introduction-the-strategic-importance-of-fluorinated-piperidines)

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